
(E)-3-(5-(4-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one
Descripción general
Descripción
(E)-3-(5-(4-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one, commonly known as NFP, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of NFP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, NFP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. NFP has also been found to modulate the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
Studies have shown that NFP has significant biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. NFP has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which play a key role in the development of inflammation. NFP has also been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth of various bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NFP is its versatility, as it can be used in various scientific research fields. NFP is also relatively easy to synthesize, making it a cost-effective option for lab experiments. However, one limitation of NFP is its potential toxicity, as it has been found to have cytotoxic effects on certain cell types. Additionally, the mechanism of action of NFP is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the use of NFP in scientific research. One potential direction is the development of NFP-based materials with unique optical and electronic properties. Another direction is the exploration of NFP as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of NFP and to identify any potential side effects or toxicity.
Aplicaciones Científicas De Investigación
NFP has been found to have potential applications in various scientific research fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, NFP has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. In materials science, NFP has been used as a building block for the synthesis of organic materials with unique optical and electronic properties. In nanotechnology, NFP has been explored for its potential use in the development of nanoscale devices and sensors.
Propiedades
IUPAC Name |
(E)-3-[5-(4-nitrophenyl)furan-2-yl]-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4S/c19-15(17-2-1-11-23-17)9-7-14-8-10-16(22-14)12-3-5-13(6-4-12)18(20)21/h1-11H/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGYXFSAZSOHKH-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-(4-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one | |
CAS RN |
304677-48-3 | |
| Record name | 3-(5-(4-NITROPHENYL)-2-FURYL)-1-(2-THIENYL)-2-PROPEN-1-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




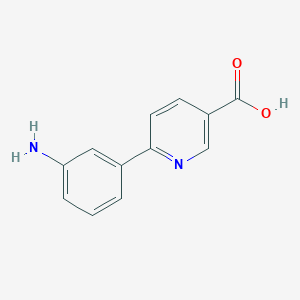


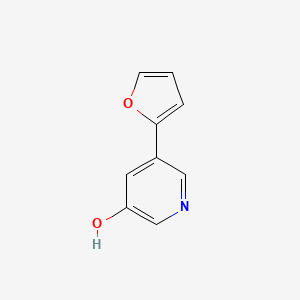
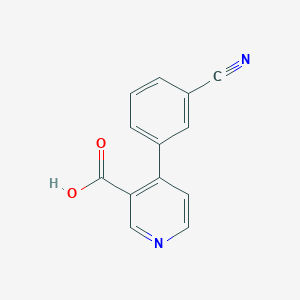
![3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol](/img/structure/B3228304.png)
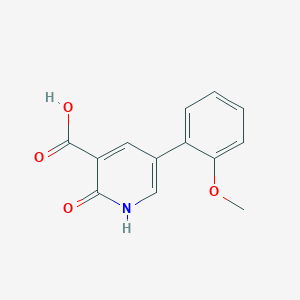



![(S)-tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B3228333.png)
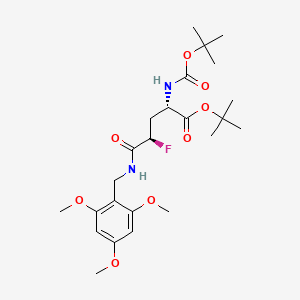
![4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B3228355.png)